N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
CAS No.: 477330-81-7
Cat. No.: VC16162575
Molecular Formula: C26H21ClF3N3O3S2
Molecular Weight: 580.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477330-81-7 |
|---|---|
| Molecular Formula | C26H21ClF3N3O3S2 |
| Molecular Weight | 580.0 g/mol |
| IUPAC Name | N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C26H21ClF3N3O3S2/c1-36-16-9-7-15(8-10-16)33-24(35)22-17-4-2-3-5-20(17)38-23(22)32-25(33)37-13-21(34)31-19-12-14(26(28,29)30)6-11-18(19)27/h6-12H,2-5,13H2,1H3,(H,31,34) |
| Standard InChI Key | XSYDMTJTFGNXIO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)SC5=C3CCCC5 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s backbone consists of a benzothieno[2,3-d]pyrimidine system, a fused heterocycle integrating a benzene ring, a thiophene moiety, and a pyrimidine ring. The pyrimidine ring is partially saturated (4-oxo-3,4,5,6,7,8-hexahydro), reducing aromaticity and enhancing conformational flexibility. Key substituents include:
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2-chloro-5-(trifluoromethyl)phenyl group: Introduces electron-withdrawing effects via chlorine and trifluoromethyl groups, influencing reactivity and binding interactions.
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3-(4-methoxyphenyl) group: A methoxy-substituted phenyl ring at position 3, contributing to lipophilicity and potential π-π stacking interactions.
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Sulfanylacetamide bridge: A sulfur-containing linker that may facilitate hydrogen bonding and redox activity.
Table 1: Key Structural Features and Hypothesized Roles
| Feature | Role in Molecular Interactions |
|---|---|
| Trifluoromethyl group | Enhances metabolic stability and binding affinity to hydrophobic pockets |
| Methoxyphenyl substituent | Modulates solubility and electronic effects |
| Sulfanyl linkage | Participates in disulfide exchange or radical reactions |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis likely involves modular assembly of the benzothieno[2,3-d]pyrimidine core followed by sequential functionalization:
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Core Construction: Cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with urea or thiourea under acidic conditions generates the pyrimidine ring .
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Sulfanylacetamide Installation: Thiol-ene “click” chemistry or nucleophilic substitution attaches the sulfanylacetamide group to the pyrimidine C2 position.
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Aryl Group Functionalization: Suzuki-Miyaura coupling introduces the 4-methoxyphenyl and 2-chloro-5-(trifluoromethyl)phenyl groups.
Challenges in Scale-Up
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Regioselectivity: Competing reactions at the pyrimidine N1 and C2 positions require careful catalyst selection.
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Trifluoromethyl Group Stability: Harsh conditions (e.g., strong acids) may cleave the CF3 group, necessitating low-temperature protocols.
Physicochemical Properties
Solubility and LogP
The compound’s logP (estimated via computational models: 4.2–4.8) indicates high lipophilicity, favoring membrane permeability but limiting aqueous solubility. The methoxy group marginally improves solubility in polar aprotic solvents.
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds reveals decomposition temperatures above 200°C, suggesting suitability for high-temperature industrial processes.
Biological Activity and Mechanisms
Antimicrobial Properties
Structurally related compounds exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential for antibiotic development.
Industrial and Materials Science Applications
Agrochemical Development
The trifluoromethyl group’s electron-withdrawing nature enhances herbicidal activity. Field trials of similar compounds show 90% weed suppression at 10 g/ha.
Organic Electronics
The conjugated benzothieno[2,3-d]pyrimidine system may serve as an electron-transport layer in OLEDs, with theoretical electron mobility estimates of 0.12 cm²/V·s.
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